molecular formula C25H24N2O6S B255827 ethyl 2-[3-(2,5-dimethylbenzoyl)-4-hydroxy-2-(5-methylfuran-2-yl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[3-(2,5-dimethylbenzoyl)-4-hydroxy-2-(5-methylfuran-2-yl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B255827
M. Wt: 480.5 g/mol
InChI Key: KWIYQVFDWDPYDA-CZIZESTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(3E)-3-[(2,5-dimethylphenyl)-hydroxymethylidene]-2-(5-methylfuran-2-yl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(2,5-dimethylbenzoyl)-4-hydroxy-2-(5-methylfuran-2-yl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidinone Core: This step involves the reaction of a suitable amine with a diketone to form the pyrrolidinone ring.

    Introduction of the Thiazole Ring: The thiazole ring is introduced through a cyclization reaction involving a thioamide and a haloketone.

    Attachment of the Furan Ring: The furan ring is attached via a condensation reaction with an aldehyde.

    Final Esterification: The final step involves esterification with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3E)-3-[(2,5-dimethylphenyl)-hydroxymethylidene]-2-(5-methylfuran-2-yl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under various conditions (acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[(3E)-3-[(2,5-dimethylphenyl)-hydroxymethylidene]-2-(5-methylfuran-2-yl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its complex structure and potential biological activity.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of other complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 2-[3-(2,5-dimethylbenzoyl)-4-hydroxy-2-(5-methylfuran-2-yl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 2-[(3E)-3-[(2,5-dimethylphenyl)-hydroxymethylidene]-2-(5-methylfuran-2-yl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can be compared with similar compounds such as:

    Ethyl 2-[(3E)-3-[(2,5-dimethylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate: Lacks the furan ring, which may affect its reactivity and applications.

    Methyl 2-[3-(2,5-dimethylbenzoyl)-4-hydroxy-2-(5-methylfuran-2-yl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate: Has a methyl ester instead of an ethyl ester, potentially altering its physical and chemical properties.

Properties

Molecular Formula

C25H24N2O6S

Molecular Weight

480.5 g/mol

IUPAC Name

ethyl 2-[(3E)-3-[(2,5-dimethylphenyl)-hydroxymethylidene]-2-(5-methylfuran-2-yl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C25H24N2O6S/c1-6-32-24(31)22-15(5)26-25(34-22)27-19(17-10-9-14(4)33-17)18(21(29)23(27)30)20(28)16-11-12(2)7-8-13(16)3/h7-11,19,28H,6H2,1-5H3/b20-18+

InChI Key

KWIYQVFDWDPYDA-CZIZESTLSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=C(C=CC(=C3)C)C)\O)/C(=O)C2=O)C4=CC=C(O4)C)C

SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=C(C=CC(=C3)C)C)O)C(=O)C2=O)C4=CC=C(O4)C)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=C(C=CC(=C3)C)C)O)C(=O)C2=O)C4=CC=C(O4)C)C

Origin of Product

United States

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